molecular formula C10H8B2O3 B13943325 Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol

Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol

Cat. No.: B13943325
M. Wt: 197.8 g/mol
InChI Key: JIRYDMNCRFDAOD-UHFFFAOYSA-N
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Description

Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol is a unique organoboron compound characterized by its complex structure, which includes a naphthalene ring fused with an oxadiborinine ring. This compound is notable for its stability and inertness under standard and even harsh conditions

Preparation Methods

The synthesis of Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol typically involves the dehydration of its precursor under controlled conditions. The reaction is confirmed by X-ray structural analysis

Chemical Reactions Analysis

Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol is relatively inert and does not readily undergo coupling reactions under standard conditions . it can participate in various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively studied.

    Substitution: Substitution reactions may occur, but the compound’s stability often limits the extent of these reactions.

Scientific Research Applications

Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organoboron compounds.

    Biology: The compound’s stability makes it a candidate for studying boron-containing biomolecules.

Mechanism of Action

The mechanism of action of Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol is not well-documented. its stability and inertness suggest that it may interact with molecular targets in a manner that preserves its structure. Further research is needed to elucidate the specific pathways and molecular targets involved.

Comparison with Similar Compounds

Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of stability and inertness, making it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C10H8B2O3

Molecular Weight

197.8 g/mol

IUPAC Name

2,4-dihydroxy-3-oxa-2,4-diboratricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene

InChI

InChI=1S/C10H8B2O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6,13-14H

InChI Key

JIRYDMNCRFDAOD-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C3C(=CC=CC3=CC=C2)B(O1)O)O

Origin of Product

United States

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